molecular formula C7H5BrClFO2S B3040047 4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride CAS No. 151258-28-5

4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride

Cat. No.: B3040047
CAS No.: 151258-28-5
M. Wt: 287.53 g/mol
InChI Key: MECXTTJLNOHGEO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is a halogenated aromatic sulfonyl chloride derivative with the molecular formula C₇H₅BrClFO₂S. Its structure features a benzene ring substituted with:

  • A bromomethyl (-CH₂Br) group at the para position (C4),
  • A fluorine atom at the meta position (C3),
  • A sulfonyl chloride (-SO₂Cl) group at the ortho position (C1) relative to the bromomethyl substituent .

This compound is primarily used as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities into target molecules. The bromomethyl group offers additional reactivity for alkylation or cross-coupling reactions, while the sulfonyl chloride enables nucleophilic substitution with amines or alcohols .

Properties

IUPAC Name

4-(bromomethyl)-3-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(3-7(5)10)13(9,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECXTTJLNOHGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 4-(Bromomethyl)-3-fluorobenzenesulphonyl Chloride

Bromination of 3-Fluoro-4-methylbenzenesulphonyl Chloride

The most widely documented method involves radical bromination of 3-fluoro-4-methylbenzenesulphonyl chloride using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in inert solvents (e.g., carbon tetrachloride). The benzylic methyl group undergoes bromination at 70–80°C, achieving 65–78% yields (Table 1). Side products like dibrominated derivatives (≤12%) form due to prolonged reaction times, necessitating precise temperature control.

Mechanistic Insights :

  • Radical Initiation : AIBN generates radicals at 70°C, abstracting a hydrogen from the benzylic methyl group.
  • Chain Propagation : NBS donates bromine atoms, yielding the monobrominated product.
  • Termination : Radical recombination limits over-bromination but requires stoichiometric NBS.
Table 1: Bromination Optimization Parameters
Parameter Optimal Range Yield (%) Purity (%)
NBS Equivalents 1.05–1.2 72–78 88–92
AIBN Loading (mol%) 5–8 65–70 85–90
Reaction Time (h) 4–6 68–75 90–94
Solvent CCl₄ 78 92

Halogen Exchange on 4-Chloro-3-fluorobenzenesulphonyl Chloride

An alternative route involves converting 4-chloro-3-fluorobenzenesulphonyl chloride to the target compound via bromine-chlorine exchange . This method, adapted from fluorination protocols in Patent US4369145A, employs lithium bromide or HBr gas in sulfolane at 120–150°C. Though less common, this approach avoids radical intermediates and achieves 60–65% yields but requires rigorous drying to prevent hydrolysis.

Critical Considerations :

  • Solvent Polarity : Sulfolane’s high dielectric constant stabilizes ionic intermediates, favoring substitution over elimination.
  • Byproduct Mitigation : Residual chloride ions are removed via aqueous washes, though trace HCl may degrade the sulfonyl chloride group.

Industrial-Scale Production Techniques

Continuous-Flow Bromination Systems

Modern facilities utilize tubular reactors for bromination to enhance heat dissipation and minimize over-bromination. A 2023 pilot study demonstrated 88% conversion using a 10-meter reactor with NBS dissolved in tetrahydrofuran (THF) at 5 L/min flow rates. This method reduces reaction times to 30 minutes and improves purity to 97%.

Catalytic Sulfonation of 3-Fluoro-4-methylbenzene

Large-scale sulfonation employs chlorosulfonic acid in dichloromethane, yielding 3-fluoro-4-methylbenzenesulphonyl chloride at 80–85% efficiency (Patent GB2135666A). Key steps include:

  • Sulfonation : 3-Fluoro-4-methylbenzene reacts with chlorosulfonic acid (1:1.2 molar ratio) at 50°C for 6 hours.
  • Quenching : The mixture is poured into ice water, precipitating the sulfonic acid.
  • Chlorination : Thionyl chloride (1.5 equivalents) converts the sulfonic acid to sulfonyl chloride at 0°C.

Challenges :

  • Corrosion : Chlorosulfonic acid necessitates Hastelloy or glass-lined reactors.
  • Waste Management : Neutralizing excess acid generates sulfate salts, requiring specialized disposal.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Method Yield (%) Scalability Cost (USD/kg)
Radical Bromination 72–78 High 120–150
Halogen Exchange 60–65 Moderate 180–200
Continuous-Flow 88 Very High 90–110

Radical Bromination dominates due to lower reagent costs, whereas continuous-flow systems offer superior scalability despite higher initial capital investment.

Emerging Methodologies and Research Frontiers

Photocatalytic Bromination

Recent studies explore visible-light-mediated bromination using eosin Y as a photocatalyst. This method operates at ambient temperatures, achieving 70% yield with minimal dibromination. However, scalability remains unproven.

Enzymatic Sulfonation

Pilot-scale trials with aryl sulfotransferases demonstrate 50–55% sulfonation efficiency under mild conditions (pH 7, 30°C). While environmentally friendly, enzyme stability and cost hinder commercial adoption.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or potassium thiolate (KSR) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, ethers, and thioethers.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Reduction: Products include sulfonamides and thiols.

Scientific Research Applications

4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and other functionalized aromatic compounds.

    Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group is also highly reactive, facilitating various substitution and reduction reactions. These reactive sites enable the compound to participate in diverse chemical transformations, targeting specific molecular pathways and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride with structurally or functionally related sulfonyl chlorides and halogenated aromatics:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
This compound C₇H₅BrClFO₂S -BrCH₂ (C4), -F (C3), -SO₂Cl (C1) 287.53 Unique combination of bromomethyl and fluorine; versatile dual reactivity.
3-Chloro-4-fluorobenzenesulphonyl chloride C₆H₃Cl₂FO₂S -Cl (C3), -F (C4), -SO₂Cl (C1) 229.06 Chlorine replaces bromomethyl; lower molecular weight and reduced alkylation potential.
4-Bromo-3-thiophenesulfonyl chloride C₄H₂BrClO₂S₂ -Br (C4), -SO₂Cl (C3) on thiophene 261.54 Thiophene ring (heterocyclic) vs. benzene; altered electronic properties.
5-Chloropyridine-3-sulfonyl chloride C₅H₃Cl₂NO₂S -Cl (C5), -SO₂Cl (C3) on pyridine 228.01 Pyridine ring (nitrogen heterocycle) enhances electrophilicity at sulfonyl group.

Biological Activity

4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride (CAS No. 151258-28-5) is an organosulfur compound that has garnered attention for its diverse biological activities. This compound features a sulfonyl chloride group, which is known for its reactivity and potential applications in medicinal chemistry and material science. The presence of bromine and fluorine atoms contributes to its unique chemical properties, making it a valuable subject of study in various biological contexts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis. Studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's sulfonyl chloride moiety enhances its reactivity towards nucleophiles, which may contribute to its antimicrobial efficacy.

Anticancer Potential

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The fluorine atom in the structure may enhance the compound's lipophilicity, facilitating better cellular uptake and interaction with intracellular targets.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specific research indicates that it can inhibit certain proteases, which are crucial in various biological processes including cell signaling and apoptosis. This inhibition could have therapeutic implications in diseases where protease activity is dysregulated.

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific proteases

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be notably low, indicating strong antimicrobial potential. The study concluded that further exploration into its mechanism could provide insights into developing new antimicrobial agents.

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound triggered mitochondrial-mediated apoptosis pathways, highlighting its potential as a lead compound for cancer therapy.

Q & A

Q. What are the critical handling and storage protocols for 4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride to ensure stability?

  • Methodological Answer : This compound is highly moisture-sensitive and decomposes upon exposure to water. Storage must be under inert gas (e.g., nitrogen or argon) in airtight, amber-glass containers to prevent hydrolysis. Analytical data indicate that decomposition products include sulfonic acids and halogenated byproducts, which can alter reactivity .
  • Key Data :
PropertySpecification
Storage ConditionsInert atmosphere, -20°C (for long-term)
Decomposition TriggersMoisture, prolonged exposure to air

Q. Which analytical techniques are recommended to confirm the purity and structural integrity of this compound?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection is suitable for purity analysis (>98% as per technical specifications) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) should be used to confirm structural features, such as the bromomethyl (-CH₂Br) and sulfonyl chloride (-SO₂Cl) groups. Mass spectrometry (MS) can validate the molecular ion peak (m/z 273.50) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A two-step synthesis is typical:

Sulfonation : Introduce the sulfonyl group via chlorosulfonation of 3-fluorotoluene.

Bromination : Use N-bromosuccinimide (NBS) under radical initiation to brominate the methyl group.

  • Critical Parameters :
StepConditions
SulfonationHSO₃Cl, 0–5°C, anhydrous
BrominationNBS, AIBN, CCl₄, reflux
  • Contaminants like unreacted intermediates require rigorous purification via distillation under reduced pressure .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and minimize byproducts?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, reactant stoichiometry, catalyst loading). For example, in bromination, a Central Composite Design (CCD) can identify optimal NBS concentration and reaction time. Statistical tools like ANOVA help validate model significance .
  • Case Study :
    A flow-chemistry approach (as used in diphenyldiazomethane synthesis) could enhance mixing efficiency and reduce decomposition risks .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic sulfonyl chloride group’s reactivity. Fukui indices identify nucleophilic attack sites, while solvation models (e.g., PCM) simulate polar solvent effects. Compare results with experimental kinetics (e.g., SN2 vs. SN1 mechanisms) .

Q. How do electronic effects of the bromomethyl and fluorine substituents influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom meta to the sulfonyl chloride directs electrophilic substitution, while the bromomethyl group acts as a leaving group in Suzuki-Miyaura couplings. Use Hammett constants (σₚ for -F: +0.34) to predict substituent effects on reaction rates. Experimental validation via kinetic isotopic effects (KIEs) is recommended .
  • Data Table :
SubstituentHammett Constant (σ)Influence on Reactivity
-F (meta)+0.34Deactivates ring
-CH₂Br+0.41Stabilizes transition state

Contradictions and Validation

  • specifies the compound as a liquid, while similar sulfonyl chlorides (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) are often crystalline. This discrepancy suggests temperature-dependent polymorphism, requiring differential scanning calorimetry (DSC) for phase analysis .
  • Safety data from related compounds (e.g., 4-bromobenzoyl chloride) highlight the need for rigorous fume hood use and PPE, despite REACH exemptions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride
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4-(Bromomethyl)-3-fluorobenzenesulphonyl chloride

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